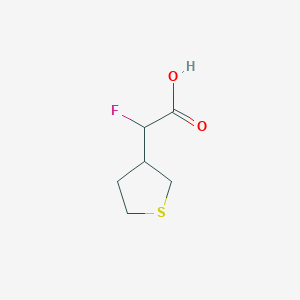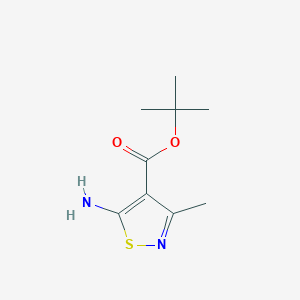
5-(Chloromethyl)-2-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fifth carbon of a heptane chain, with a methyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylheptane typically involves the chlorination of 2-methylheptane. This can be achieved through a free radical halogenation process, where 2-methylheptane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows:
Initiation: The chlorine molecule dissociates into two chlorine radicals under UV light.
Propagation: A chlorine radical abstracts a hydrogen atom from 2-methylheptane, forming a 2-methylheptane radical.
Substitution: The 2-methylheptane radical reacts with another chlorine molecule, resulting in the formation of this compound and another chlorine radical.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-methylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of 5-(Hydroxymethyl)-2-methylheptane.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 2,5-dimethylheptane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Nucleophilic Substitution: 5-(Hydroxymethyl)-2-methylheptane
Oxidation: 5-(Carboxymethyl)-2-methylheptane
Reduction: 2,5-Dimethylheptane
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring a chloromethyl group for biological activity.
Material Science: It is used in the production of polymers and other materials with specific chemical properties.
Industrial Chemistry: The compound is utilized in the manufacture of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-methylheptane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-2-methylhexane
- 5-(Chloromethyl)-2-methylpentane
- 5-(Chloromethyl)-2-methylbutane
Uniqueness
5-(Chloromethyl)-2-methylheptane is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its shorter-chain analogs. The presence of the chloromethyl group at the fifth carbon and the methyl group at the second carbon allows for unique chemical transformations and applications that are not possible with similar compounds.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
AWGPQITUWXQJFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


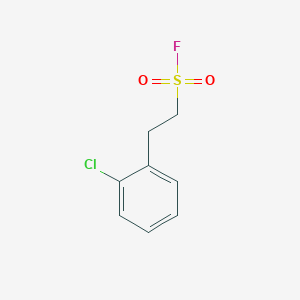
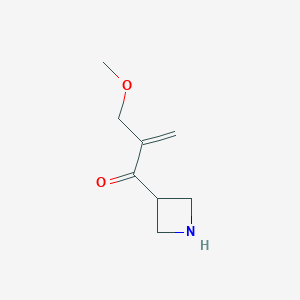
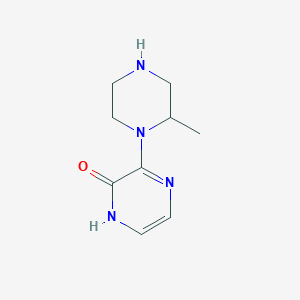
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
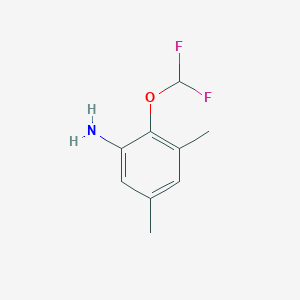



![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)


